2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid

Catalog No.
S13329448
CAS No.
936250-25-8
M.F
C8H7BF4O3
M. Wt
237.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboroni...

CAS Number

936250-25-8

Product Name

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid

IUPAC Name

[2-(2,2-difluoroethoxy)-3,5-difluorophenyl]boronic acid

Molecular Formula

C8H7BF4O3

Molecular Weight

237.95 g/mol

InChI

InChI=1S/C8H7BF4O3/c10-4-1-5(9(14)15)8(6(11)2-4)16-3-7(12)13/h1-2,7,14-15H,3H2

InChI Key

VWDSCWROUYCJLL-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1OCC(F)F)F)F)(O)O

2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid is a boronic acid derivative characterized by a difluoroethoxy group and difluorobenzene moiety. Its molecular formula is C8H6BF5O3, and it has a molecular weight of approximately 255.93 g/mol. This compound is notable for its unique fluorinated structure, which enhances its reactivity and potential applications in various chemical processes and biological systems .

Typical of boronic acids, including:

  • Suzuki Coupling Reactions: This compound can be used as a coupling partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds between aryl halides and organoborons.
  • Nucleophilic Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions under appropriate conditions, allowing for further functionalization.
  • Acid-Base Reactions: As a boronic acid, it can interact with Lewis bases and form complexes, which can be utilized in various catalytic processes .

Synthesis of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid typically involves:

  • Starting Materials: Utilizing commercially available difluorobenzene derivatives and boronic acid precursors.
  • Reagents: Common reagents include bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
  • Reaction Conditions: The synthesis often requires controlled temperatures and inert atmospheres (e.g., nitrogen) to prevent unwanted side reactions.

A general synthetic route may involve the reaction of 3,5-difluoro-phenylboronic acid with a suitable difluoroethanol under basic conditions .

This compound has several potential applications:

  • Pharmaceuticals: Due to its boronic acid functionality, it may serve as an intermediate in the synthesis of biologically active compounds.
  • Material Science: Its unique properties may be leveraged in developing advanced materials with specific electronic or optical characteristics.
  • Agricultural Chemistry: As a building block for agrochemicals, it could contribute to the development of new pesticides or herbicides .

Research on interaction studies involving this compound focuses on its reactivity with various substrates and its ability to form complexes with biomolecules. These interactions can provide insights into its potential as a drug candidate or catalyst. Studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to target proteins or enzymes.
  • Kinetic Studies: Analyzing the reaction rates in different conditions to understand its reactivity profile .

Several compounds share structural similarities with 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-(2,2-Difluoro-ethoxy)-4,5-difluoro-benzeneboronic acidC8H7BF4O3Contains a different substitution pattern on the benzene ring
2-(2,2-Trifluoro-ethoxy)-3,5-difluoro-benzeneboronic acidC8H6BF5O3Features trifluoro instead of difluoro substituents
4-Fluoro-benzeneboronic acidC6H6BF4Simpler structure without ethoxy substitution

The uniqueness of 2-(2,2-Difluoro-ethoxy)-3,5-difluoro-benzeneboronic acid lies in its specific combination of difluorinated groups and ethoxy functionality, which can enhance its reactivity compared to other boronic acids while providing distinct chemical properties suitable for various applications .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

238.0424369 g/mol

Monoisotopic Mass

238.0424369 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types